4-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydropyrimidin-2-one hydrate
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Overview
Description
2’-Deoxy-2’-fluorocytidine hydrate is a fluorinated nucleoside analog with the molecular formula C9H14FN3O5. It is a derivative of cytidine, where the hydroxyl group at the 2’ position of the ribose sugar is replaced by a fluorine atom. This modification imparts unique properties to the compound, making it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-2’-fluorocytidine hydrate typically involves the fluorination of cytidine derivatives. One common method is the reaction of cytidine with diethylaminosulfur trifluoride (DAST) or similar fluorinating agents under controlled conditions. The reaction is usually carried out in anhydrous solvents like dichloromethane or acetonitrile at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of 2’-Deoxy-2’-fluorocytidine hydrate follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure high purity and yield. The compound is then hydrated to form the final product, which is stored under specific conditions to maintain its stability.
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-2’-fluorocytidine hydrate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Fluorinating Agents: Diethylaminosulfur trifluoride (DAST), Selectfluor.
Solvents: Dichloromethane, acetonitrile.
Catalysts: Lewis acids like boron trifluoride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various fluorinated derivatives, while oxidation can produce corresponding oxo-compounds.
Scientific Research Applications
2’-Deoxy-2’-fluorocytidine hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated nucleosides.
Biology: Employed in studies of DNA and RNA interactions due to its structural similarity to natural nucleosides.
Medicine: Investigated for its potential antiviral and anticancer properties. It acts as an inhibitor of viral replication and has shown promise in preclinical studies.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of 2’-Deoxy-2’-fluorocytidine hydrate involves its incorporation into DNA or RNA, where it disrupts normal nucleic acid function. The fluorine atom at the 2’ position enhances the compound’s stability and resistance to enzymatic degradation. This modification allows it to inhibit viral polymerases and other enzymes involved in nucleic acid synthesis, thereby exerting its antiviral and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2’-Deoxy-2’-fluoro-5-methylcytidine
- 2’-Deoxy-2’-fluoro-2’-C-methylcytidine
- 2’-Deoxy-2’-fluoro-5-ethynyluridine
Uniqueness
2’-Deoxy-2’-fluorocytidine hydrate is unique due to its specific fluorination at the 2’ position, which imparts distinct chemical and biological properties. Compared to other fluorinated nucleosides, it offers a balance of stability and reactivity, making it suitable for various applications in research and medicine.
Properties
IUPAC Name |
4-amino-1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O4.H2O/c10-6-7(15)4(3-14)17-8(6)13-2-1-5(11)12-9(13)16;/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16);1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYKYENKWWNPHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)F.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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